2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-
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Overview
Description
2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- is an organic compound with the molecular formula C9H17O6P. This compound is characterized by the presence of a butenoic acid backbone with a diethoxyphosphinyl group and an ethyl ester functional group. It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diethoxyphosphinyl group is introduced through a subsequent reaction with diethyl phosphite under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity 2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphinyl derivatives.
Scientific Research Applications
2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl group can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester, (E)-: Similar structure but with a dimethoxyphosphinyl group and a methyl ester.
2-Butenoic acid, 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-, isopropyl ester, (E)-: Contains an ethylamino group and a phosphinothioyl group.
Uniqueness
2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the diethoxyphosphinyl group makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
55642-35-8 |
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Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
JHCCEPMFFLZBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
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